
4-(3-Bromo-4-methoxyphenyl)pyridine
Übersicht
Beschreibung
“4-(3-Bromo-4-methoxyphenyl)pyridine” is a chemical compound with the CAS Number: 191602-60-5 . It has a molecular weight of 264.12 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of compounds related to “4-(3-Bromo-4-methoxyphenyl)pyridine” has been reported in various studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-4-methoxyphenyl)pyridine” can be represented by the linear formula C12H10BrNO . The InChI Code for this compound is 1S/C12H10BrNO/c1-15-12-3-2-10 (8-11 (12)13)9-4-6-14-7-5-9/h2-8H,1H3 .Physical And Chemical Properties Analysis
“4-(3-Bromo-4-methoxyphenyl)pyridine” is a solid at room temperature . It has a molecular weight of 264.12 .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo[3,4-b]pyridines
4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in the synthesis of Pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) to date .
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which could potentially be synthesized from 4-(3-Bromo-4-methoxyphenyl)pyridine, have various biomedical applications . This is due to their close similarity with the purine bases adenine and guanine .
α-Bromination Reaction in Experimental Teaching
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in experimental teaching to demonstrate this reaction .
Synthesis of 4-Chloro-α-bromo-acetophenone
4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in the synthesis of 4-chloro-α-bromo-acetophenone . This compound could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent .
Self-Assembly and Ullmann Reaction
4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in self-assembly and Ullmann reactions . These reactions result in molecular architectures such as Kagome networks, coordinated/covalent dimers, and branched coordination chains .
Pyridine Coordination
4-(3-Bromo-4-methoxyphenyl)pyridine could potentially be used in pyridine coordination . This process is sensitive to the underlying metallic surfaces .
Safety And Hazards
Zukünftige Richtungen
The future directions for “4-(3-Bromo-4-methoxyphenyl)pyridine” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Eigenschaften
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCCQFWHBVVRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594225 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methoxyphenyl)pyridine | |
CAS RN |
191602-60-5 | |
| Record name | 4-(3-Bromo-4-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

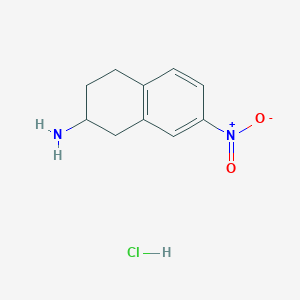

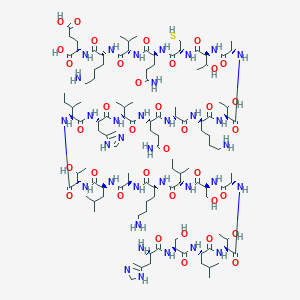


![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
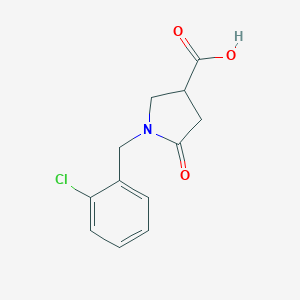
![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
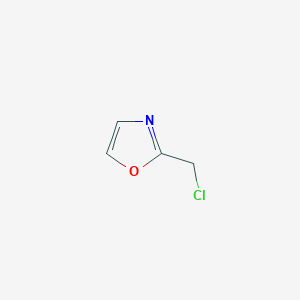
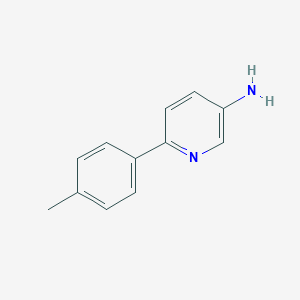

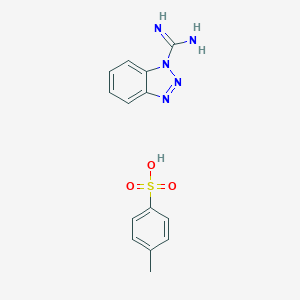
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)
